[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
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Overview
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester: is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino-propionyl group, a pyrrolidinyl ring, and a carbamic acid benzyl ester moiety. Its stereochemistry is defined by the (S)-configuration at the 2-amino-propionyl position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves multiple steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate through a cyclization reaction of a suitable precursor.
Introduction of the Amino-Propionyl Group: The amino-propionyl group is introduced via an amide bond formation reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Carbamic Acid Benzyl Ester Formation: The final step involves the formation of the carbamic acid benzyl ester moiety through a reaction with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester: can be compared with similar compounds such as:
[1-(®-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester: The ®-enantiomer of the compound, which may have different biological activities.
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester: A derivative with a methyl group instead of an ethyl group, potentially altering its chemical properties and reactivity.
The uniqueness of This compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-20(15-9-10-19(11-15)16(21)13(2)18)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEZFDXMQYFQOJ-CFMCSPIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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